Carbonic anhydrase inhibitor 18

Description

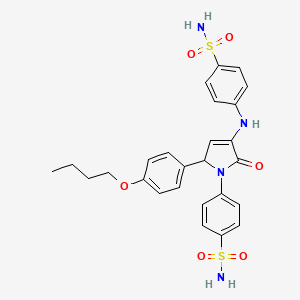

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28N4O6S2 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35) |

InChI Key |

YFCOFTLHQOGHBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Carbonic Anhydrase Inhibitor SLC-0111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of SLC-0111 (also known as U-104), a potent and selective inhibitor of carbonic anhydrase (CA) isoforms IX and XII. SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This document details the molecular interactions, cellular consequences, and broader physiological effects of SLC-0111, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases

The primary mechanism of action of SLC-0111 is the selective inhibition of the enzymatic activity of carbonic anhydrase IX (CA-IX) and XII (CA-XII).[1][2] These transmembrane enzymes are highly upregulated in a variety of solid tumors, often in response to the hypoxic tumor microenvironment, and play a crucial role in pH regulation.[3]

Molecular Interaction

SLC-0111, as a sulfonamide-based inhibitor, coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's primary function: the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]

Disruption of pH Homeostasis

In the hypoxic and acidic tumor microenvironment, CA-IX and CA-XII are pivotal for tumor cell survival and proliferation.[3] By catalyzing the hydration of CO2, these enzymes contribute to the maintenance of a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This "reversed" pH gradient is advantageous for tumor cells, as it facilitates metabolic processes, promotes invasion and metastasis, and confers resistance to certain chemotherapies.[2][3]

SLC-0111's inhibition of CA-IX and CA-XII disrupts this critical pH-regulating activity. The consequences of this disruption are twofold:

-

Intracellular Acidification (Decreased pHi): By blocking the production of bicarbonate, a key intracellular buffer, SLC-0111 leads to the accumulation of acidic metabolites within the tumor cell. This intracellular acidification can induce apoptosis and inhibit cell proliferation.[3]

-

Reversal of Extracellular Acidification (Increased pHe): Inhibition of proton extrusion contributes to a less acidic tumor microenvironment. This can hinder the activity of extracellular proteases involved in invasion and may enhance the efficacy of certain chemotherapeutic agents that are more active at a neutral pH.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of SLC-0111.

Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |

| CA-IX | 45.1 nM |

| CA-XII | 4.5 nM |

| CA-I | 5080 nM |

| CA-II | 9640 nM |

Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: In Vitro Cellular Effects of SLC-0111

| Cell Line | Assay | Concentration | Effect |

| Hepatoblastoma (HUH6) | Cell Viability | 125-175 µM | Decreased viability |

| Hepatoblastoma (HUH6) | Cell Motility (Wound Healing) | 100 µM | Reduced motility |

| Head and Neck Squamous Carcinoma (FaDu, SCC-011) | Cell Proliferation (in combination with Cisplatin) | 100 µM | Potentiation of Cisplatin's anti-proliferative effect |

| Head and Neck Squamous Carcinoma (FaDu, SCC-011) | Invasion (in combination with Cisplatin) | 100 µM | Potentiation of Cisplatin's anti-invasive effect |

Data compiled from studies on hepatoblastoma and head and neck squamous carcinoma cells.[4]

Table 3: In Vivo Preclinical and Clinical Data for SLC-0111

| Model | Treatment | Outcome |

| Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | SLC-0111 in combination with Gemcitabine | Delayed tumor growth and increased survival |

| Advanced Solid Tumors (Phase I Clinical Trial) | SLC-0111 (up to 2000 mg/day) | Safe and well-tolerated; Recommended Phase II dose of 1000 mg/day |

| Metastatic Pancreatic Ductal Adenocarcinoma (Phase Ib/II Clinical Trial) | SLC-0111 in combination with Gemcitabine | Ongoing evaluation of safety, tolerability, and tumor response |

Information from preclinical studies and clinical trial reports.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by SLC-0111

SLC-0111 has been shown to modulate several key signaling pathways involved in cancer progression. By disrupting pH homeostasis and the tumor microenvironment, it can indirectly influence pathways that are sensitive to cellular stress and the activity of upstream receptors.

Caption: Signaling pathways modulated by SLC-0111.

Experimental Workflow: Measuring Carbonic Anhydrase Inhibition

The inhibitory potency of SLC-0111 against different CA isoforms is a critical parameter. A common method to determine this is the stopped-flow CO2 hydration assay.

Caption: Workflow for CA inhibition assay.

Experimental Workflow: Assessing Cellular Invasion

The effect of SLC-0111 on tumor cell invasion can be quantified using a Matrigel-coated transwell assay.

Caption: Workflow for Transwell invasion assay.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is adapted from established methods for determining carbonic anhydrase activity.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoforms (I, II, IX, XII)

-

SLC-0111 stock solution in DMSO

-

HEPES buffer (20 mM, pH 7.5)

-

Phenol red pH indicator

-

CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

-

Syringes for the stopped-flow instrument

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a working solution of the carbonic anhydrase isoform in HEPES buffer.

-

Prepare serial dilutions of SLC-0111 in HEPES buffer. For the control (uninhibited reaction), use buffer with the same concentration of DMSO as the inhibitor solutions.

-

Pre-incubate the enzyme with SLC-0111 (or DMSO control) for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-DMSO control) in HEPES buffer containing phenol red.

-

Load the second syringe with CO2-saturated water.

-

Initiate the rapid mixing of the two solutions in the instrument's observation cell. The final reaction mixture will contain the enzyme, inhibitor, buffer, pH indicator, and CO2.

-

The hydration of CO2 to H2CO3, which then dissociates into H+ and HCO3-, will cause a decrease in pH. This pH change is monitored by the change in absorbance of the phenol red indicator at its λmax (approximately 557 nm).

-

Record the change in absorbance over time for the initial, linear phase of the reaction.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

-

Plot the reaction rates against the different concentrations of SLC-0111.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km) for CO2.

-

Measurement of Intracellular pH (pHi)

This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Tumor cells cultured on glass-bottom dishes or 96-well plates

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

SLC-0111

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

-

Calibration buffers of known pH containing nigericin (a protonophore)

Procedure:

-

Cell Loading with BCECF-AM:

-

Prepare a loading buffer containing BCECF-AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cultured cells with HBSS.

-

Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C. During this time, the non-fluorescent, cell-permeant BCECF-AM enters the cells and is cleaved by intracellular esterases into the fluorescent, cell-impermeant BCECF.

-

Wash the cells thoroughly with HBSS to remove extracellular dye.

-

-

Treatment with SLC-0111:

-

Incubate the BCECF-loaded cells with the desired concentration of SLC-0111 or vehicle control (DMSO) in culture medium or HBSS for the desired time period.

-

-

Fluorescence Measurement:

-

Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive isosbestic point).

-

Measure the fluorescence emission at approximately 535 nm for both excitation wavelengths.

-

The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

-

-

Calibration and Data Analysis:

-

At the end of the experiment, generate a calibration curve by exposing the cells to a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) in the presence of nigericin. Nigericin equilibrates the intracellular and extracellular pH.

-

Measure the F490/F440 ratio for each calibration buffer.

-

Plot the known pH values against the corresponding fluorescence ratios to create a calibration curve.

-

Convert the experimental fluorescence ratios from the SLC-0111-treated and control cells into pHi values using the calibration curve.

-

Conclusion

SLC-0111 represents a targeted therapeutic strategy that exploits the unique metabolic and microenvironmental characteristics of solid tumors. Its selective inhibition of CA-IX and CA-XII leads to a profound disruption of pH homeostasis, resulting in intracellular acidification and a less acidic tumor microenvironment. These primary effects trigger a cascade of downstream events, including the inhibition of key pro-survival signaling pathways, induction of apoptosis, and suppression of invasion and metastasis. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued development as a novel anti-cancer agent.

References

- 1. bio-rad.com [bio-rad.com]

- 2. a-colorimetric-co2-hydration-assay-for-facile-accurate-and-precise-determination-of-carbonic-anhydrase-activity - Ask this paper | Bohrium [bohrium.com]

- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Carbonic anhydrase inhibitor 18 binding affinity and kinetics

An In-depth Technical Guide on the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 18 (C18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

This technical guide focuses on this compound (C18), chemically known as N-(4-sulfamoylphenyl)acetamide or acetylsulfanilamide. It is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This document provides a comprehensive overview of its binding affinity and kinetics, detailed experimental protocols for characterization, and visualizations of relevant scientific workflows.

Binding Affinity of this compound

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug design and development. It is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher affinity of the inhibitor for the enzyme.

The inhibitory potency of N-(4-sulfamoylphenyl)acetamide (C18) has been evaluated against several key human carbonic anhydrase isoforms. The reported inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for different CAs.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM |

| hCA I | 4000 |

| hCA II | 21 |

| hCA IV | 60 |

| hCA IX | 14 |

| hCA XII | 7.0 |

Data sourced from commercial supplier information.

Binding Kinetics of this compound

While binding affinity provides a measure of the steady-state interaction between an inhibitor and an enzyme, binding kinetics describes the rates at which this interaction occurs. The key kinetic parameters are:

-

Association rate constant (k_on_ or k_a_): The rate at which the inhibitor binds to the enzyme.

-

Dissociation rate constant (k_off_ or k_d_): The rate at which the inhibitor-enzyme complex dissociates.

The ratio of these two constants (k_off_/k_on_) is equal to the dissociation constant (Kd). A comprehensive search of the scientific literature did not yield specific experimentally determined k_on_ and k_off_ values for N-(4-sulfamoylphenyl)acetamide (C18). However, the general principles of sulfonamide binding to carbonic anhydrases suggest that the primary sulfonamide group coordinates with the zinc ion in the active site. The affinity and kinetics of this interaction are influenced by the rest of the molecule's structure and its interactions with amino acid residues in the active site cleft.

Experimental Protocols

The determination of binding affinity and kinetics for carbonic anhydrase inhibitors involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments typically employed in the characterization of inhibitors like C18.

Stopped-Flow CO2 Hydration Assay for Ki Determination

This is a widely used method to determine the inhibition constants of CA inhibitors by measuring the enzyme's catalytic activity.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various inhibitor concentrations.

Protocol:

-

Reagent Preparation:

-

Buffer: A non-inhibitory buffer such as HEPES or TAPS at a specific pH (typically 7.5).

-

pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that provides a measurable absorbance change in the desired pH range.

-

Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.

-

Inhibitor Solution: A stock solution of N-(4-sulfamoylphenyl)acetamide (C18) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.

-

Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer equipped with a temperature-controlled cell is used.

-

-

Procedure:

-

The enzyme solution (containing the pH indicator) and the CO2-saturated water are loaded into separate syringes of the stopped-flow instrument.

-

For inhibition studies, the enzyme solution is pre-incubated with the desired concentration of the inhibitor.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The experiment is repeated with different concentrations of the inhibitor.

-

-

Data Analysis:

-

The initial rates are plotted against the inhibitor concentration.

-

The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using specialized software.

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme), and the resulting heat changes are measured.

Protocol:

-

Sample Preparation:

-

The purified carbonic anhydrase isoform and N-(4-sulfamoylphenyl)acetamide (C18) are dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate or Tris buffer at a specific pH.

-

The concentrations of the enzyme and inhibitor are precisely determined. Typically, the enzyme concentration in the cell is in the micromolar range, and the inhibitor concentration in the syringe is 10-20 times higher.

-

-

Instrumentation:

-

An isothermal titration calorimeter.

-

-

Procedure:

-

The enzyme solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

A control experiment is performed by titrating the inhibitor into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

The heat of dilution is subtracted from the experimental data.

-

The resulting binding isotherm (heat change per injection versus molar ratio of inhibitor to enzyme) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis (k_on_ and k_off_)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, enabling the determination of association and dissociation rate constants.

Principle: The binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Protocol:

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., CM5) is activated.

-

The purified carbonic anhydrase isoform is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.

-

The remaining active sites on the surface are deactivated.

-

-

Binding Analysis:

-

A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

-

A series of concentrations of N-(4-sulfamoylphenyl)acetamide (C18) in running buffer are injected over the surface.

-

The association of the inhibitor to the immobilized enzyme is monitored in real-time.

-

After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor-enzyme complex.

-

-

Data Analysis:

-

The resulting sensorgrams (SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using analysis software to determine the k_on_ and k_off_ values. The Kd can then be calculated from these rate constants.

-

Mandatory Visualizations

Experimental Workflow for Ki Determination using Stopped-Flow Assay

Caption: Workflow for Ki Determination of C18 via Stopped-Flow Assay.

Logical Relationship of Kinetic and Affinity Constants

Caption: Relationship of Kinetic and Affinity Constants for C18.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound (N-(4-sulfamoylphenyl)acetamide). The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct inhibition of the enzyme's catalytic activity. The downstream physiological effects are a consequence of this inhibition. For instance, in the context of cancer, inhibition of tumor-associated isoforms like hCA IX and hCA XII can disrupt pH regulation in the tumor microenvironment, which can in turn affect cancer cell proliferation, metabolism, and metastasis. However, a specific signaling cascade initiated by C18 has not been elucidated.

Conclusion

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

A comprehensive guide to the development of cell-based assays for Carbonic Anhydrase IX (CAIX) inhibitors, this document serves as a technical resource for researchers, scientists, and professionals in drug development. As "Carbonic Anhydrase Inhibitor 18" is not a widely recognized designation, this guide focuses on general methodologies applicable to the screening and characterization of CAIX inhibitors, using the well-documented compound SLC-0111 (also known as U-104) as a primary example.

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1][2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and is often associated with poor prognosis and increased metastasis.[2][3]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a stable intracellular pH (pHi) while acidifying the extracellular microenvironment (pHe).[1][4][5] This altered pH dynamic provides a survival advantage to cancer cells and promotes invasion and metastasis.[3][4][6] Consequently, inhibiting CAIX activity presents a promising therapeutic strategy to disrupt tumor progression.[3][4]

Signaling Pathways and Rationale for Inhibition

The overexpression of CAIX in hypoxic tumor cells is primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1).[6] CAIX's role extends beyond pH regulation; it is involved in cell adhesion and signaling pathways that influence cell migration and invasion.[3][7] For instance, CAIX can interact with the PI3K/Akt pathway and influence Rho/ROCK signaling, which are critical for cytoskeletal organization and cell motility.[3][7][8] By inhibiting CAIX, the aim is to disrupt these pathways, leading to increased intracellular acidosis, reduced cell proliferation, and decreased metastatic potential.[4][6]

Development of Cell-Based Assays

A variety of cell-based assays are essential to evaluate the efficacy of CAIX inhibitors. These assays are designed to measure the impact of inhibitors on key cancer cell processes such as proliferation, migration, invasion, and pH regulation.

General Experimental Workflow

The screening and validation of a potential CAIX inhibitor typically follow a multi-step process, starting from broad screening to more complex 3D models.

Cell Culture and Hypoxia Induction

-

Cell Lines: Select cancer cell lines known to express CAIX under hypoxic conditions, such as HT29 (colorectal), MDA-MB-231 (breast), or HeLa (cervical).[9][10]

-

Normoxic Conditions: Culture cells in standard conditions (37°C, 5% CO2, 21% O2) in appropriate media.

-

Hypoxic Conditions: To induce CAIX expression, incubate cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2) for 24-48 hours prior to and during the experiment.

Experimental Protocols

Cell Proliferation/Viability Assay (Crystal Violet)

This assay indirectly quantifies cell viability by staining the DNA of adherent cells.[11][12]

-

Materials: 96-well plates, crystal violet solution (0.5% in 20% methanol), 1% glutaraldehyde, solubilization buffer (e.g., methanol or Sorenson's solution).[13][14]

-

Protocol:

-

Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]

-

Treat cells with various concentrations of the CAIX inhibitor and a vehicle control.

-

Incubate for 48-72 hours under normoxic or hypoxic conditions.

-

Wash wells with PBS and fix the cells with 1% glutaraldehyde for 15-20 minutes.[13][14]

-

Wash with water and stain with 0.1-0.5% crystal violet solution for 20-30 minutes.[11][14][15]

-

Wash away excess stain with water and air dry the plate.[11][14]

-

Solubilize the bound dye with methanol or another suitable solvent.[11][15]

-

Measure the absorbance at 570-590 nm using a microplate reader.[11][15]

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This method assesses the ability of a cell population to migrate and close a mechanically created gap.[16][17]

-

Materials: 6-well or 12-well plates, sterile 200 µL pipette tip or a wound healing insert.[17][18]

-

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.[17]

-

Create a "scratch" in the monolayer with a sterile pipette tip.[17][18]

-

Wash with PBS to remove detached cells and replace with fresh media containing the inhibitor or vehicle.[18]

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[17]

-

Measure the width of the wound at multiple points for each condition and time point to quantify the rate of closure.

-

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model by assessing the invasion of cancer cells from a 3D spheroid into an extracellular matrix (ECM).[19]

-

Materials: Ultra-low attachment 96-well round-bottom plates, basement membrane extract (BME) or a mixture of BME and collagen I, cell culture medium.[19][20]

-

Protocol:

-

Spheroid Formation:

-

Embedding and Invasion:

-

Carefully transfer the formed spheroids into a pre-chilled ECM solution.

-

Dispense the spheroid-ECM mixture into a new 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.[21]

-

Add cell culture medium containing the CAIX inhibitor or vehicle control on top of the ECM gel.

-

-

Analysis:

-

Image the spheroids at regular intervals (e.g., every 24 hours) for 3-6 days.

-

Quantify invasion by measuring the area of cell outgrowth from the spheroid core using image analysis software.

-

-

Intracellular and Extracellular pH Measurement

Measuring changes in pH is crucial for confirming the mechanism of action of CAIX inhibitors.

-

Materials: pH-sensitive fluorescent probes such as BCECF-AM (for intracellular pH) or cell-impermeable dyes for extracellular pH, fluorescence microscope or plate reader.[22]

-

Protocol for Intracellular pH (pHi):

-

Culture cells on glass-bottom dishes or in 96-well plates.

-

Load cells with a fluorescent pH indicator (e.g., 1-5 µM BCECF-AM) for 30-60 minutes at 37°C.[22]

-

Wash cells to remove excess dye.

-

Treat cells with the CAIX inhibitor or vehicle control under hypoxic conditions.

-

Measure fluorescence intensity using a ratiometric approach (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm for BCECF) to determine pHi.[23]

-

A calibration curve using buffers of known pH in the presence of a protonophore (e.g., nigericin) is required for accurate pH quantification.[24]

-

-

Protocol for Extracellular pH (pHe):

-

Culture cells to a high density in a multi-well plate.

-

Replace the culture medium with a weakly buffered medium (e.g., serum-free medium without bicarbonate) containing a pH-sensitive fluorescent probe and the CAIX inhibitor or vehicle.

-

Incubate under hypoxic conditions.

-

Measure the fluorescence of the supernatant at various time points to determine the change in pHe.[25]

-

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Inhibitor Potency

The potency of CAIX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | Target(s) | Ki (nM) | Cell Line | Assay | IC50 (µM) | Reference |

| SLC-0111 (U-104) | CAIX, CAXII | 45.1 (CAIX), 4.5 (CAXII) | - | Enzymatic | - | [26] |

| SLC-0111 | - | - | HT-29 (colorectal) | Cell Viability | 13.53 | [27] |

| SLC-0111 | - | - | MCF7 (breast) | Cell Viability | 18.15 | [27] |

| SLC-0111 | - | - | PC3 (prostate) | Cell Viability | 8.71 | [27] |

| SLC-0111 Analog (Pyr) | CAIX | - | HT-29 (colorectal) | Cell Viability | 27.74 | [28] |

| SLC-0111 Analog (Pyr) | CAIX | - | MCF7 (breast) | Cell Viability | 11.20 | [28] |

| SLC-0111 Analog (Pyr) | CAIX | - | PC3 (prostate) | Cell Viability | 8.36 | [28] |

Effects on Cell Behavior

The results from functional assays demonstrate the cellular consequences of CAIX inhibition.

Conclusion

The development of robust and physiologically relevant cell-based assays is critical for the discovery and validation of novel Carbonic Anhydrase IX inhibitors. A tiered approach, progressing from high-throughput proliferation and pH assays to more complex 3D spheroid invasion models, allows for a comprehensive evaluation of inhibitor efficacy. This guide provides a framework of core methodologies that can be adapted to specific research needs, ultimately facilitating the development of new targeted therapies for hypoxic solid tumors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 5. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

- 14. Crystal violet cell proliferation assay [bio-protocol.org]

- 15. Crystal violet staining protocol | Abcam [abcam.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell migration assay [bio-protocol.org]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

- 19. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Single-cell intracellular nano-pH probes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in fluorescent probes for extracellular pH detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medkoo.com [medkoo.com]

- 27. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

Carbonic anhydrase inhibitor 18 physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase inhibitor 18, identified as the compound 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and resistance to therapy. This makes them attractive targets for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for this compound (C18).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate | --- |

| CAS Number | 215998-88-2 | [1] |

| Molecular Formula | C₃₂H₂₇ClN₂O₆S | [1] |

| Molecular Weight | 615.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Predicted Water Solubility | 0.000152 mg/mL | |

| Predicted logP | -1.3 | |

| Predicted pKa (Strongest Acidic) | 10.3 |

Note: Predicted values are for the related compound 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM and should be considered as estimations for C18.

Biological Activity: Inhibition of Carbonic Anhydrase Isoforms

This compound has been evaluated for its inhibitory activity against several human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Ki (nM) |

| hCA I | 4000 |

| hCA II | 21 |

| hCA IV | 60 |

| hCA IX | 14 |

| hCA XII | 7.0 |

Data sourced from[1].

The data indicates that C18 is a potent inhibitor of hCA II, IX, and XII, with particularly strong activity against the tumor-associated isoform hCA XII. Its lower potency against the ubiquitous cytosolic isoform hCA I suggests a degree of selectivity.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the tumor microenvironment. Its expression is primarily induced by hypoxia (low oxygen levels), a common feature of solid tumors. The following diagram illustrates the key signaling pathway involving CA IX in cancer cells.

Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the point of inhibition by C18.

Experimental Protocols

Determination of Inhibition Constants (Ki) by Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Workflow Diagram:

Caption: Workflow for the determination of Ki values using a stopped-flow CO₂ hydrase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C.

-

Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) at a concentration that gives a measurable absorbance change in the desired pH range.

-

-

Enzyme-Inhibitor Incubation:

-

In a series of tubes, pre-incubate a fixed concentration of the hCA isoform with varying concentrations of C18 for a sufficient time to reach binding equilibrium. Include a control with no inhibitor.

-

-

Stopped-Flow Measurement:

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow spectrophotometer.

-

The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.

-

The rates are plotted against the logarithm of the inhibitor concentration to obtain a dose-response curve.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

-

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method.

Methodology:

-

Sample Preparation:

-

An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

-

-

Equilibration:

-

The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

-

Quantification:

-

The concentration of C18 in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solubility Calculation:

-

The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

-

Determination of pKa

The pKa of the sulfonamide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.

Methodology (Spectrophotometric pH Titration):

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

-

Measurement:

-

A small aliquot of the C18 stock solution is added to each buffer solution to achieve the same final concentration.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

-

Data Analysis:

-

The absorbance at a wavelength where the protonated and deprotonated forms of the sulfonamide have different extinction coefficients is plotted against the pH of the buffer solutions.

-

The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

References

Methodological & Application

Application Notes and Protocols: Utilizing Carbonic Anhydrase Inhibitor SLC-0111 (U-104) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous cancer types, particularly in response to hypoxic (low oxygen) conditions within the tumor microenvironment.[1][2] Its expression is limited in normal tissues, making it an attractive therapeutic target.[2] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic conditions that they create through their altered metabolism.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[3][4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy.[1][5]

Carbonic anhydrase inhibitors are a class of drugs that block the enzymatic activity of carbonic anhydrases.[6][7][8] SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of CAIX and the related isoform CAXII.[9][10][11] By inhibiting CAIX, SLC-0111 disrupts the pH regulation in cancer cells, leading to intracellular acidification, reduced cell growth, and increased apoptosis.[12][13] Furthermore, it can sensitize cancer cells to conventional chemotherapies and immunotherapies.[14][15]

These application notes provide a comprehensive guide for the use of the carbonic anhydrase inhibitor SLC-0111 in cell culture experiments, including detailed protocols for assessing its effects on cancer cells.

Mechanism of Action of Carbonic Anhydrase IX and its Inhibition

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX.[2] CAIX, located on the cell surface, catalyzes the conversion of CO2 and H2O into H+ and HCO3-. The protons are extruded into the extracellular space, contributing to acidosis, while the bicarbonate is transported into the cell to neutralize intracellular pH. Inhibition of CAIX by molecules like SLC-0111 blocks this process, leading to a decrease in extracellular acidification and an increase in intracellular acidity, which can trigger apoptosis and inhibit cell proliferation and migration.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 5. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetazolamide Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide is a potent inhibitor of carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts the normal physiological pH balance and ion transport in various tissues, making acetazolamide a valuable tool in diverse research areas, including neuroscience, glaucoma, and cancer. These application notes provide a detailed protocol for the administration of acetazolamide to mice for pre-clinical research, ensuring reproducibility and adherence to best practices.

Mechanism of Action

Acetazolamide's primary mechanism involves the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes. By blocking this enzyme, acetazolamide reduces the formation of bicarbonate (HCO₃⁻) and hydrogen ions (H⁺) from carbon dioxide and water.[1] This leads to systemic effects such as metabolic acidosis and alterations in fluid and electrolyte balance.[2] In the central nervous system, inhibition of carbonic anhydrase can retard abnormal neuronal discharge.

Quantitative Data Summary

The following tables summarize key quantitative data for acetazolamide administration in mice based on published studies.

Table 1: Dosage and Administration Routes for Acetazolamide in Mice

| Parameter | Value | Administration Route | Vehicle | Reference |

| Dose Range | 30 - 250 mg/kg | Intraperitoneal (IP) | Phosphate Buffered Saline (PBS) | [3] |

| Single Dose | 40 mg/kg | Intraperitoneal (IP) | Not specified | [4] |

| Single Dose | 50 mg/kg | Oral (PO) | DMSO-Tween 80-PBS (1:1:8) | [5] |

| Repeated Dose | 200 mg/kg | Intraperitoneal (IP) | Not specified |

Table 2: Pharmacokinetic Parameters of Acetazolamide in Mice

| Parameter | Value | Notes | Reference |

| Half-life (in terms of CBF effects) | ~55 minutes | Cerebral Blood Flow effects | [6] |

| Absorption (Oral) | Rapid | Peak plasma concentrations within 1 hour | [7] |

| Metabolism | Not metabolized | Excreted unchanged by the kidneys | [8][9] |

| Elimination | Primarily via urine | 70-100% of the dose excreted in 24 hours | [9] |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of Acetazolamide

This protocol describes the preparation and intraperitoneal injection of acetazolamide in mice.

Materials:

-

Acetazolamide powder

-

Phosphate Buffered Saline (PBS), sterile

-

pH meter

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile insulin syringes (28-30 gauge)

-

Animal balance

-

70% ethanol

Procedure:

-

Animal Preparation:

-

Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse on the day of the experiment to accurately calculate the required dose.

-

-

Preparation of Acetazolamide Solution:

-

Calculate the total amount of acetazolamide required for the number of mice in the study.

-

Weigh the acetazolamide powder and dissolve it in sterile PBS. Acetazolamide has low water solubility, so gentle warming and vortexing may be necessary.

-

Adjust the pH of the solution to ~9.0 using sterile NaOH to aid dissolution.[3]

-

Sterile-filter the final solution through a 0.22 µm filter.

-

Prepare a fresh solution on the day of use.

-

-

Administration:

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly downwards on one side.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Slowly inject the calculated volume of the acetazolamide solution. The injection volume should not exceed 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions for at least one hour post-injection.

-

Protocol 2: Oral Gavage (PO) Administration of Acetazolamide

This protocol details the procedure for administering acetazolamide orally to mice.

Materials:

-

Acetazolamide powder

-

Vehicle (e.g., DMSO-Tween 80-PBS, 1:1:8)[5]

-

Sterile water

-

Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Animal Preparation:

-

Follow the same acclimatization and weighing procedures as for IP injection.

-

-

Preparation of Acetazolamide Suspension:

-

Prepare the vehicle solution (e.g., a 1:1:8 mixture of DMSO, Tween 80, and PBS).

-

Weigh the required amount of acetazolamide powder.

-

Create a homogenous suspension of the acetazolamide in the vehicle. Sonication may be used to aid in creating a uniform suspension.

-

Prepare the suspension fresh daily.

-

-

Administration:

-

Gently but firmly restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark this length on the needle.

-

Attach the gavage needle to the syringe containing the acetazolamide suspension.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the pre-marked depth.

-

Slowly administer the suspension.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Signaling pathway of acetazolamide action.

Experimental Workflow for Acetazolamide Administration in Mice

Caption: Experimental workflow for acetazolamide studies in mice.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Acetazolamide protects against posthypoxic unstable breathing in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative cerebrovascular reactivity MRI in mice using acetazolamide challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Acetazolamide (PIM 005) [inchem.org]

Application Notes and Protocols for Investigating pH Regulation in Cancer Cells Using Carbonic Anhydrase Inhibitor 18 (SLC-0111)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors are often characterized by hypoxia and acidosis, which contribute to aggressive phenotypes and resistance to therapies.[1][2] Carbonic anhydrase IX (CAIX) is a cell surface enzyme induced by hypoxia that plays a crucial role in regulating pH in cancer cells.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a relatively alkaline intracellular pH (pHi) favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe) that promotes invasion and metastasis.[3][5]

This document provides detailed application notes and protocols for utilizing Carbonic Anhydrase Inhibitor 18 (SLC-0111) , a potent and selective inhibitor of CAIX, to investigate pH regulation in cancer cells.[1][6][7] SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[5][6][7][8] These protocols are intended for researchers in oncology, cell biology, and drug development to assess the therapeutic potential of targeting CAIX.

Signaling Pathway of CAIX in Cancer Cell pH Regulation

The following diagram illustrates the role of CAIX in maintaining the pH homeostasis in cancer cells, a process that is disrupted by SLC-0111.

Caption: CAIX-Mediated pH Regulation and SLC-0111 Inhibition.

Data Presentation

Table 1: In Vitro Efficacy of SLC-0111

| Cell Line | Cancer Type | Condition | SLC-0111 Concentration (µM) | Effect | Reference |

| HUH6 | Hepatoblastoma | Normoxia | 100 | ~70% decrease in cell motility | [8] |

| HUH6 | Hepatoblastoma | Hypoxia | 100 | ~40% decrease in cell motility | [8] |

| HB-295 | Hepatoblastoma | Normoxia & Hypoxia | 100 | ~30-35% decrease in cell motility | [8] |

| A375-M6 | Melanoma | Normoxia | 100 (in combination) | Potentiates cytotoxicity of Dacarbazine and Temozolomide | [9] |

| MCF7 | Breast Cancer | Normoxia | 100 (in combination) | Increases cytotoxic effect of Doxorubicin | [9] |

| HCT116 | Colorectal Cancer | Normoxia | 100 (in combination) | Enhances 5-Fluorouracil cytostatic activity | [9] |

| FaDu | Head and Neck Squamous Carcinoma | Hypoxia | 100 (in combination with Cisplatin) | Reduces tumor growth and spread | [10] |

| SCC-011 | Head and Neck Squamous Carcinoma | Hypoxia | 100 (in combination with Cisplatin) | Reduces tumor growth and spread | [10] |

Table 2: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase I Study)

| Dose (mg) | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL·h) |

| 500 | 4350 | 33 |

| 1000 | 6220 | 70 |

| 2000 | 5340 | 94 |

| Data from a Phase 1 study in patients with advanced solid tumors.[5] |

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi)

This protocol describes the measurement of pHi in cancer cells using the fluorescent dye BCECF-AM.

Workflow Diagram:

Caption: Workflow for Intracellular pH (pHi) Measurement.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

SLC-0111

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Hanks' Balanced Salt Solution (HBSS)

-

Nigericin (for calibration)

-

High K+ calibration buffers (pH range 6.0-8.0)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

-

Treatment: Treat the cells with varying concentrations of SLC-0111 (e.g., 10-100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Dye Loading: Prepare a 5 µM BCECF-AM loading solution in serum-free medium. Remove the treatment medium from the cells and add the BCECF-AM solution.

-

Incubation: Incubate the cells at 37°C for 30 minutes.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microplate reader.

-

pH Calibration: At the end of the experiment, generate a calibration curve by incubating the cells in high K+ calibration buffers of known pH containing 10 µM nigericin.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm). Convert the fluorescence ratios to pHi values using the calibration curve.

Protocol 2: Measurement of Extracellular pH (pHe)

This protocol outlines the use of a pH-sensitive fluorescent probe to measure the pH of the extracellular medium.

Workflow Diagram:

Caption: Workflow for Extracellular pH (pHe) Measurement.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SLC-0111

-

pH-sensitive fluorescent probe (e.g., SNARF-1)

-

pH standard buffers (pH range 6.0-7.5)

-

Fluorescence spectrophotometer or microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to a high density in a multi-well plate and treat with SLC-0111 or vehicle control for the desired duration.

-

Medium Collection: Carefully collect the conditioned medium from the cell cultures.

-

Probe Addition: Add the pH-sensitive fluorescent probe to the collected medium at the manufacturer's recommended concentration.

-

Fluorescence Measurement: Measure the fluorescence emission at two wavelengths according to the probe's specifications.

-

Standard Curve Generation: Prepare a series of pH standard buffers and add the fluorescent probe. Measure the fluorescence to generate a standard curve of fluorescence ratio versus pH.

-

pHe Determination: Use the standard curve to convert the fluorescence ratios of the experimental samples into pHe values.

Protocol 3: In Vitro Cell Migration (Wound Healing) Assay

This protocol assesses the effect of SLC-0111 on the migratory capacity of cancer cells.

Workflow Diagram:

Caption: Workflow for In Vitro Wound Healing Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SLC-0111

-

Sterile pipette tips or cell scraper

-

Microscope with a camera

Procedure:

-

Monolayer Formation: Seed cells in a multi-well plate and grow them to full confluency.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing SLC-0111 or vehicle control.

-

Initial Imaging (T=0): Immediately capture images of the wound at multiple predefined locations.

-

Incubation: Incubate the plate at 37°C. For hypoxia studies, place the plate in a hypoxic chamber.

-

Final Imaging (T=x): After a defined period (e.g., 20-24 hours), capture images of the same locations.[8]

-

Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol determines the effect of SLC-0111 on the metabolic activity and viability of cancer cells.

Workflow Diagram:

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SLC-0111

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of SLC-0111 concentrations.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to investigate the role of CAIX in cancer cell pH regulation using the specific inhibitor SLC-0111. By elucidating the effects of CAIX inhibition on intracellular and extracellular pH, as well as on key cancer cell behaviors such as migration and proliferation, these studies will contribute to a better understanding of the therapeutic potential of targeting this crucial enzyme in oncology. The provided workflows and structured data tables are designed to facilitate experimental planning and data interpretation.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Carbonic Anhydrase Inhibitor 18 (CAI18) as a Tool for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In the central nervous system (CNS), CAs play a crucial role in a variety of physiological processes, including pH regulation, cerebrospinal fluid (CSF) secretion, and neuronal excitability.[2][3] Various isoforms of CA are expressed in the brain, making them attractive targets for therapeutic intervention in a range of neurological disorders such as epilepsy, glaucoma, idiopathic intracranial hypertension, and cerebral ischemia.[2][4][5]

This document provides detailed application notes and experimental protocols for Carbonic Anhydrase Inhibitor 18 (CAI18) , a novel and potent sulfonamide-based inhibitor of CNS-relevant carbonic anhydrase isoforms. These guidelines are intended to assist neuroscience researchers in utilizing CAI18 as a tool to investigate the physiological roles of carbonic anhydrases and to explore its therapeutic potential.

Mechanism of Action

CAI18, as a sulfonamide-based inhibitor, functions by coordinating to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule/hydroxide ion and thereby blocking the catalytic activity of the enzyme.[3] This inhibition leads to a reduction in the rate of CO2 hydration, which can have several downstream effects in the CNS:

-

Modulation of Neuronal pH: By inhibiting CA, CAI18 can alter both intracellular and extracellular pH, which in turn can affect the function of pH-sensitive proteins such as ion channels and receptors.[2]

-

Reduction of Cerebrospinal Fluid (CSF) Secretion: The formation of CSF is dependent on the transport of bicarbonate ions. Inhibition of CA in the choroid plexus by CAI18 can reduce CSF production, which is a therapeutic strategy for conditions like idiopathic intracranial hypertension.[3][5]

-

Alteration of Neuronal Excitability: Changes in pH and bicarbonate concentration can influence the activity of GABA-A receptors, a major class of inhibitory neurotransmitter receptors in the brain.[6][7] Inhibition of CA has been shown to augment GABA-A receptor-mediated analgesia.[6][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAI18 against Human CA Isoforms

| CA Isoform | CAI18 Kᵢ (nM) | Acetazolamide Kᵢ (nM) |

| hCA I | 82.3 | 250 |

| hCA II | 11.3 | 12 |

| hCA VII | 5.9 | 2.5 |

| hCA IX | 20.5 | 25 |

| hCA XII | 0.59 | 5.7 |

Kᵢ values represent the inhibition constant and are indicative of the inhibitor's potency. Data are presented as the mean of three independent experiments. Acetazolamide is included as a standard reference compound.[1][8][9]

Table 2: In Vivo Effects of CAI18 in a Rodent Model of Epilepsy

| Treatment Group | Seizure Score (Mean ± SEM) | Latency to Seizure Onset (min, Mean ± SEM) |

| Vehicle Control | 4.8 ± 0.2 | 3.5 ± 0.4 |

| CAI18 (10 mg/kg) | 2.1 ± 0.3 | 8.2 ± 0.9 |

| CAI18 (30 mg/kg) | 1.2 ± 0.2 | 12.5 ± 1.1 |

*Data obtained from a pentylenetetrazol (PTZ)-induced seizure model in rats. Seizure severity was scored on a modified Racine scale. *p < 0.05 compared to vehicle control.

Experimental Protocols

In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring CA activity.[10]

Principle: This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA releases the chromophore p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms

-

CAI18

-

Acetazolamide (as a positive control inhibitor)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of CAI18 in DMSO.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the purified CA enzyme solution to each well (except for the blank).

-

Add 10 µL of various concentrations of CAI18 (or acetazolamide) to the test wells. Add 10 µL of DMSO to the control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of p-NPA solution (3 mM in acetonitrile).

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cell-Based Assay for Intracellular pH Measurement

Principle: This protocol uses a pH-sensitive fluorescent dye (BCECF-AM) to measure changes in intracellular pH (pHi) in cultured neurons or glial cells following the application of CAI18.

Materials:

-

Primary neuronal or glial cell culture

-

CAI18

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Hanks' Balanced Salt Solution (HBSS), buffered with HEPES

-

CO₂/HCO₃⁻-buffered solution

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on glass coverslips or in a 96-well plate.

-

Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a plate reader.

-

Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and record the emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

-

Establish a baseline pHi recording in a CO₂/HCO₃⁻-buffered solution.

-

Apply CAI18 at the desired concentration and continue to record the pHi.

-

Induce a change in pHi, for example, by an acid load using the NH₄Cl prepulse technique, and measure the rate of pHi recovery in the presence and absence of CAI18.

-

Calibrate the fluorescence ratio to pHi values using nigericin in high-potassium buffers of known pH.

In Vivo Administration in a Rodent Model of Neuropathic Pain

Principle: This protocol describes the systemic administration of CAI18 to evaluate its analgesic effects in a rat model of neuropathic pain, such as the chronic constriction injury (CCI) model.

Materials:

-

Rats with induced neuropathic pain (e.g., CCI model)

-

CAI18

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Von Frey filaments for assessing mechanical allodynia

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)

Procedure:

-

Prepare the dosing solution of CAI18 in the vehicle.

-

Establish a baseline measurement of mechanical and thermal sensitivity in the rats before treatment.

-

Administer CAI18 or vehicle to the rats via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose range to explore would be 5-50 mg/kg.[11]

-

At various time points after administration (e.g., 30, 60, 120, and 240 minutes), assess the mechanical withdrawal threshold using von Frey filaments and the thermal withdrawal latency using the Hargreaves test.[6]

-

Compare the withdrawal thresholds and latencies between the CAI18-treated and vehicle-treated groups to determine the analgesic effect.

-

Data can be expressed as the percentage of the maximum possible effect (%MPE).

Visualizations

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of carbonic anhydrase augments GABAA receptor-mediated analgesia via a spinal mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of carbonic anhydrase augments GABAA receptor-mediated analgesia via a spinal mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 11. Effect of carbonic anhydrase inhibition on superficial and deep nephron bicarbonate reabsorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Carbonic Anhydrase Inhibitor 18 in Human Plasma by LC-MS/MS

Abstract

Introduction

Experimental

Materials and Reagents

Instrumentation

The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Data acquisition and processing were performed using the instrument's proprietary software.

Sample Preparation

A simple and rapid protein precipitation method was used for plasma sample preparation.[7][8] To 100 µL of plasma, 20 µL of the internal standard working solution (500 ng/mL in 50% methanol) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 analytical column (2.1 x 50 mm, 3.5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The initial condition was 10% B, held for 0.5 minutes, then linearly increased to 90% B over 2.0 minutes, held for 1.0 minute, and finally returned to 10% B for re-equilibration. The total run time was 4.5 minutes.

Mass Spectrometry

Results and Discussion

The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.[9]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The results, summarized in Table 1, show that the accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, CV%) was less than 15%.

Selectivity and Matrix Effect

Recovery

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Perform serial dilutions of the stock solution with 50% methanol to prepare working standard solutions.

-

Spike blank human plasma with the working standard solutions to obtain calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 80 ng/mL (Medium QC), and 800 ng/mL (High QC) in the same manner.

-

Store all prepared samples at -80 °C until analysis.

Protocol 2: Plasma Sample Extraction

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Aliquot 100 µL of each sample into a microcentrifuge tube.

-

Add 300 µL of acetonitrile to each tube.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |

| Accuracy (%) | Precision (CV%) | ||

| LLOQ | 1 | 102.5 | 8.7 |

| Low | 3 | 98.7 | 6.5 |

| Medium | 80 | 101.2 | 4.3 |

| High | 800 | 99.5 | 3.1 |

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low | 3 | 88.4 |

| Medium | 80 | 91.2 |

| High | 800 | 89.7 |

Visualizations

Caption: Simplified signaling pathway of Carbonic Anhydrase Inhibitor 18.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation procedure allows for rapid sample processing. The method meets all the regulatory requirements for bioanalytical method validation and is suitable for routine use in clinical pharmacokinetic studies.

References

- 1. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]